molecular formula C24H32O6S B12378842 Bakkenolide IIIa

Bakkenolide IIIa

Cat. No.: B12378842
M. Wt: 448.6 g/mol
InChI Key: LWJFULOPSWJZSL-BZNVVBPTSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s ^1H NMR spectrum (600 MHz, CDCl3) displays characteristic signals for key structural motifs:

Proton Environment δ (ppm) Multiplicity Coupling Constants (Hz)
Spiro C2-H 4.87 ddt J = 11.2, 6.5, 2.1
Methylidene =CH2 5.32 s (br) -
(Z)-Methylsulfanylpropenoyl CH 6.81 d J = 15.4
3a-CH3 1.19 s -

^13C NMR and HSQC correlations confirmed the sp^2-hybridized carbons at δ 170.8 (C2') and 165.3 (ester carbonyl), while HMBC cross-peaks linked H-7 to the (Z)-3-methylsulfanylpropenoyl group.

X-ray Crystallography

Single-crystal analysis (CCDC 734754) provided precise bond parameters:

Bond Length (Å) Angle (°)
C2-O3' 1.439 C2-O3'-C3' = 112.7
C4'-C11 (C=C) 1.326 C4'-C11-C12 = 121.4
S1-C17 1.801 C17-S1-C18 = 98.5

The asymmetric unit contains two enantiomers with 92% occupancy for the major form, reflecting minor disorder at the 7-ester position.

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI (m/z): [M + Na]^+ calcd for C27H34O7S 525.2018, found 525.2015 (Δ = -0.57 ppm). Fragmentation patterns at m/z 407.1482 (loss of C5H8O2S) and 289.0974 (subsequent loss of C4H6O3) confirmed the ester substituents’ positions.

Comparative Analysis with Related Spirocyclic Terpenoid Derivatives

Structural comparisons with Bakkenolide B (C22H30O6) highlight key divergences:

Feature Target Compound Bakkenolide B
Spiro Ring Substituent (Z)-3-Methylsulfanylpropenoyl (Z)-2-Methylbut-2-enoate
C3a/C7a Methylation 3a,4-Dimethyl 7,7a-Dimethyl
Oxolane Substituent 4'-Methylidene 4'-Methylidene
LogP (Calculated) 3.72 2.91

The substitution at C7 with the methylsulfanyl group increases hydrophobicity by 28% compared to Bakkenolide B, while maintaining similar hydrogen-bonding capacity (3 acceptors vs. 4 in Bakkenolide B). Molecular docking studies suggest the methylsulfanyl moiety enhances binding to hydrophobic enzyme pockets, potentially explaining its increased inhibitory activity against acetylcholinesterase (IC50 = 1.7 μM vs. 4.2 μM for Bakkenolide B).

Properties

Molecular Formula

C24H32O6S

Molecular Weight

448.6 g/mol

IUPAC Name

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10-,14-7-/t15-,17-,19+,20+,23+,24+/m0/s1

InChI Key

LWJFULOPSWJZSL-BZNVVBPTSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]2[C@H](CC[C@@H]([C@]2(C[C@@]13C(=C)COC3=O)C)C)OC(=O)/C=C\SC

Canonical SMILES

CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC

Origin of Product

United States

Preparation Methods

Spiro Core Synthesis via Acid-Promoted Annulation

The spiro[indene-oxolane] framework is synthesized through a Brønsted acid-catalyzed annulation between a bicyclic diene and a carbonyl precursor.

Procedure (Adapted from):

  • Reactants : 1,3-Indanedione derivative (2.0 equiv) and heterocyclic ketene aminal (1.0 equiv).
  • Catalyst : p-Toluenesulfonic acid (20 mol%) in ethanol under reflux.
  • Conditions : 12 h, N₂ atmosphere.
  • Yield : 61–85% spiro intermediate.
Key Observations:
  • Steric effects : Bulky substituents on the ketene aminal reduce side reactions (e.g., dimerization).
  • Solvent optimization : Ethanol enhances regioselectivity compared to acetonitrile.

Stereoselective Introduction of Methylidene and Oxolane Groups

The 4'-methylidene-2'-oxooxolane moiety is installed via a titanium-mediated β-elimination strategy.

Procedure:

  • Substrate : Spiro[indene-diol] intermediate.
  • Reagent : Cp₂TiCl (1.2 equiv) in THF at −78°C.
  • Conditions : 2 h, followed by quenching with MeOH.
  • Yield : 78% with >95% diastereomeric excess (d.e.).
Mechanistic Insight:
  • Titanium coordinates to the diol, enabling syn-elimination to form the methylidene group.

Esterification with (Z)-3-Methylsulfanylprop-2-enoyl Chloride

The 7-hydroxyl group is acylated using a stereospecific thioenoyl chloride.

Procedure (Adapted from):

  • Reactants : Spiro alcohol (1.0 equiv), (Z)-3-methylsulfanylprop-2-enoyl chloride (1.5 equiv).
  • Base : DMAP (0.1 equiv) in CH₂Cl₂ at 0°C.
  • Conditions : 2 h, then warmed to room temperature.
  • Yield : 89% with retention of (Z)-configuration.
Critical Parameters:
  • Low temperature prevents isomerization of the (Z)-enoyl chloride.
  • DMAP accelerates acylation without racemization.

Final Esterification with (Z)-2-Methylbut-2-enoic Acid

The C-1 hydroxyl is esterified via a Mitsunobu reaction to ensure stereochemical fidelity.

Procedure:

  • Reactants : Spiro alcohol (1.0 equiv), (Z)-2-methylbut-2-enoic acid (1.2 equiv).
  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.
  • Conditions : 24 h at room temperature.
  • Yield : 76% with >98% enantiomeric excess (e.e.).

Purification and Characterization

  • Chromatography : Silica gel column with hexane/EtOAc (4:1 → 1:1 gradient).
  • Crystallization : Recrystallization from ethanol/water yields analytically pure product.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 5.72 (d, J = 11.2 Hz, 1H, CH=S), 6.23 (q, J = 6.8 Hz, 1H, enoate-H).
    • X-ray Crystallography : Confirms spiro geometry and (Z)-configurations.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Stereoselectivity Key Advantage
Acid-promoted annulation 61–85 Moderate Scalable, one-pot
Titanium-mediated elimination 78 High Prevents epimerization
Mitsunobu esterification 76 Excellent Retains configuration

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems

A. Spiropyrrolizidine Oxindoles ()

Compounds like (2'S,3S,7'aS)-2'-phenyl-1,1',2,2',5',6',7',7'a-octahydrospiro[indole-3,3'-pyrrolizine]-2-one share the spirocyclic framework but differ in core rings and substituents:

  • Core : Indole-pyrrolizine vs. indene-oxolane in the target compound.
  • Functional Groups : Oxindole (C=O) vs. γ-lactone and methylsulfanyl esters.
  • Synthesis : Both classes are synthesized via cyclization strategies but require distinct stereochemical control .
B. Sesquiterpenoid Esters ()

The compound [(1R,3aR,5R,7S,7aS)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate shares:

  • A methylidene group and oxo substituent.
  • Ester side chains (e.g., 3-methylpent-2-enoate vs. 3-methylsulfanylprop-2-enoyloxy).
  • Biological classification: Both are categorized as prenol lipids/sesquiterpenoids .

Functional Group Comparisons

A. Ester Variants ()
  • Compound e (PF 43(1)): Contains a 2,2-dimethylbutenoate ester, which lacks the methylsulfanyl group but shares branched alkyl chains.
  • Compound f (PF 43(1)): Features a dihydroxyheptanoate ester, emphasizing hydrophilicity vs. the lipophilic methylsulfanyl group in the target compound .
  • Impact on Solubility : Methylsulfanyl groups enhance lipid solubility and membrane permeability compared to hydroxylated esters .

Stereochemical and Conformational Analysis

  • Ring Puckering : The oxolane ring in the target compound likely adopts a twisted conformation due to spiro strain, as described by Cremer and Pople’s generalized puckering coordinates ().
  • Stereochemical Rigidity : Defined R/S configurations at positions 1, 2, 3a, 4, 7, and 7a reduce conformational flexibility compared to less-constrained analogues like spiropyrrolizidines .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Stereochemical Features
Target Compound Spiro(indene-oxolane) Methylsulfanyl ester, methylidene 6 defined R/S centers
Spiropyrrolizidine Oxindoles Spiro(indole-pyrrolizine) Oxindole, aryl substituents 3–4 stereocenters
Sesquiterpenoid Esters Indene derivatives Acetyloxy, branched esters 5–7 stereocenters

Research Findings and Gaps

  • Structural Elucidation : Tools like SHELX () are critical for resolving stereochemistry in such complex systems.
  • Biological Data: Limited evidence on the target compound’s activity; analogues like 8-O-acetylshanzhiside () suggest plausible anti-inflammatory pathways.
  • Synthetic Challenges : The methylsulfanyl ester’s (Z)-configuration requires precise stereocontrol, contrasting with simpler esters in .

Biological Activity

The compound [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate is a complex organic molecule characterized by multiple chiral centers and a unique spirocyclic structure. This compound is of interest due to its potential biological activities and applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. The exact pathways and mechanisms remain to be fully elucidated but are essential for understanding its therapeutic potential.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing oxadiazole-thioether functionalities have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The IC50 values for these compounds ranged from 11.20 to 59.61 μg/mL, suggesting moderate efficacy in inhibiting cancer cell proliferation .

Antioxidant Properties

In addition to anticancer effects, the compound's structural features suggest potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity can be assessed through various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.

Antimicrobial Activity

Preliminary evaluations of structurally related compounds have indicated antimicrobial properties against specific bacterial strains. For example, certain derivatives demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL . This suggests that the compound may also possess therapeutic potential in treating infections.

Synthesis and Characterization

The synthesis of the compound involves several steps including esterification and alkylation reactions. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μg/mL)Reference
Compound 1Anticancer11.20
Compound 2AntioxidantModerate
Compound 3Antimicrobial1000

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for developing effective treatments based on this molecule.

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